Methyl 1H-benzo[G]indole-2-carboxylate
Description
Methyl 1H-benzo[g]indole-2-carboxylate is a polycyclic heteroaromatic compound featuring an indole core fused with a benzene ring at the [g] position, substituted with a methyl ester group at the 2-position.
Properties
IUPAC Name |
methyl 1H-benzo[g]indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14(16)12-8-10-7-6-9-4-2-3-5-11(9)13(10)15-12/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLXKEHVYVOZAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500696 | |
| Record name | Methyl 1H-benzo[g]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55970-07-5 | |
| Record name | Methyl 1H-benzo[g]indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Iodine-Mediated Cyclization of Enaminones
Reaction Overview
A solvent-free, iodine-promoted cyclization of enaminones offers a direct route to methyl 1H-benzo[g]indole-2-carboxylate. The method leverages the electrophilic properties of iodine to facilitate intramolecular cyclization, forming the indole ring (Arkivoc, 2014).
Procedure :
Enaminone Formation :
- A naphthyl-substituted enaminone precursor is synthesized by reacting 3-(arylamino)methylene carbonyl derivatives with N,N-dimethylformamide dimethyl acetal (DMFDMA).
- Example: Reaction of 3-(1-naphthylamino)methylene carbonyl derivative with DMFDMA yields the enaminone intermediate.
Cyclization :
- The enaminone is treated with iodine (0.41 mmol per 0.37 mmol substrate) under solvent-free conditions.
- Grinding or mechanical agitation enhances reaction efficiency.
Key Data :
| Starting Material | Product | Yield | Conditions | Reference |
|---|---|---|---|---|
| 3f (0.37 mmol) | This compound | 34% | I₂, solvent-free, 24 h |
Advantages :
- Avoids transition metals, reducing costs.
- Compatible with diverse substituents on the naphthyl ring.
Palladium-Catalyzed Coupling and Cyclization
Sequential Alkyne Coupling
This method involves Pd(PPh₃)₄-catalyzed coupling of aryl halides with methyl propiolate, followed by cyclization to form the indole core (Organic Letters, 2004).
Procedure :
Coupling :
- A benzo[g]indole precursor (e.g., 1-chloronaphthalene derivative) reacts with methyl propiolate in the presence of Pd(PPh₃)₄ (5 mol%).
- Electron-withdrawing groups (e.g., NO₂, CN) on the aryl halide enhance reactivity.
Cyclization :
- The intermediate undergoes intramolecular cyclization under basic conditions (e.g., K₂CO₃).
Key Data :
| Catalyst | Substrate | Yield | Conditions | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | 1-Bromo-2-nitronaphthalene | 68% | DMF, 80°C, 12 h |
Advantages :
- High regioselectivity for the 2-carboxylate position.
- Scalable for gram-scale synthesis.
Rhodium-Catalyzed [2+2+2] Annulation
C–H/N–H Activation
A cationic CpRh(III) catalyst enables the annulation of *N-(1-naphthyl)acetamide with two alkynoate units, forming the benzo[g]indole skeleton (Organic Chemistry Frontiers, 2018).
Procedure :
Substrate Preparation :
- N-(1-Naphthyl)acetamide is treated with methyl 2-butynoate in dichloromethane/acetone.
Catalytic Cycle :
- The rhodium catalyst activates adjacent C–H and N–H bonds, enabling alkyne insertion and cyclization.
Key Data :
| Catalyst | Alkynoate | Yield | Conditions | Reference |
|---|---|---|---|---|
| [Cp*RhCl₂]₂ | Methyl 2-butynoate | 45% | 40°C, 16 h |
Advantages :
- Builds two rings in a single step.
- Tolerates steric hindrance on the naphthyl group.
Fischer Indole Synthesis Adaptation
Classic Route with Modifications
The Fischer indole synthesis, traditionally used for simpler indoles, can be adapted for benzo[g]indole by employing naphthylhydrazines and cyclic ketones (Organic Process Research & Development, 1998).
Procedure :
Hydrazine Formation :
- 1-Naphthylhydrazine is prepared from 1-nitronaphthalene via reduction.
Cyclization :
- Reaction with a β-ketoester (e.g., methyl levulinate) in acidic conditions (HCl/EtOH) induces cyclization.
Key Data :
| Ketone | Acid Catalyst | Yield | Conditions | Reference |
|---|---|---|---|---|
| Methyl levulinate | HCl | 50% | Reflux, 6 h |
Challenges :
- Low yields due to competing side reactions in polycyclic systems.
- Requires stringent control of reaction conditions.
Comparative Analysis of Methods
| Method | Yield Range | Key Reagents | Scalability | Limitations |
|---|---|---|---|---|
| Iodine-Mediated | 30–40% | I₂, DMFDMA | Moderate | Sensitive to moisture |
| Pd-Catalyzed | 60–70% | Pd(PPh₃)₄, aryl halides | High | Cost of palladium |
| Rh-Catalyzed | 40–50% | [Cp*RhCl₂]₂ | Moderate | Complex optimization |
| Fischer Synthesis | 40–55% | HCl, β-ketoesters | Low | Competing pathways |
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-benzo[G]indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the molecule.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . These conditions facilitate the formation of various indole derivatives.
Major Products Formed
The major products formed from these reactions include different indole derivatives, such as benzofuro[3,2-b]indole and diindole-2-carboxylate .
Scientific Research Applications
Methyl 1H-benzo[G]indole-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1H-benzo[G]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to chelate with two magnesium ions within the active site of integrase, inhibiting its activity . This interaction disrupts the normal function of the enzyme, leading to its therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Indole-2-Carboxylates
Key Observations :
Key Observations :
- Esterification via SOCl₂/ROH is a common method for indole-2-carboxylates .
- Benzo[g]indole derivatives may require advanced cyclization strategies, such as those seen in prenylated indole alkaloids .
Pharmacological and Functional Comparisons
Table 3: Pharmacological Activities of Indole-2-Carboxylates
Key Observations :
- Substituents at C-3 and C-6 positions are pharmacologically critical for NMDA receptor modulation .
- Benzo[g]indole derivatives remain underexplored but may offer enhanced bioactivity due to extended aromatic systems.
Physicochemical Properties
Table 4: Physicochemical Data
Q & A
Q. What are the common synthetic routes for preparing Methyl 1H-benzo[G]indole-2-carboxylate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves coupling reactions or condensation strategies . For example:
- Coupling with aminobenzophenones : Ethyl-1H-indole-2-carboxylate reacts with aminobenzophenones in DMF using sodium ethoxide as a base at 100–150°C. Purification via column chromatography yields the target compound .
- Condensation with benzaldehyde : Methyl indole-2-carboxylate reacts with benzaldehyde in methanol under acidic (HCl) reflux conditions, achieving a 93% yield after crystallization .
Q. Optimization Tips :
Q. Table 1: Synthetic Methods Comparison
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Coupling Reaction | DMF, NaOEt, 100–150°C | ~60–70% | |
| Acid-Catalyzed Condensation | MeOH, HCl, reflux | 93% |
Q. Which spectroscopic and analytical methods are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm indole proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and ester carbonyl signals (δ ~165 ppm) .
- IR Spectroscopy : Identify ester C=O stretching (~1700 cm⁻¹) and N-H bonds (~3400 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 215 for C₁₁H₉NO₂) .
- Elemental Analysis : Validate empirical formula consistency (e.g., C: 61.38%, H: 4.62%, N: 6.38%) .
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Feature | Reference |
|---|---|---|
| ¹H NMR | Aromatic protons (δ 7.2–8.0) | |
| IR | C=O stretch (~1700 cm⁻¹) |
Q. What safety precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear gloves, lab coats, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Waste Disposal : Segregate chemical waste and use certified disposal services .
- Emergency Protocols : For spills, neutralize with inert absorbents; for exposure, rinse with water and seek medical attention .
Q. How can thin-layer chromatography (TLC) be utilized to monitor the progress of this compound synthesis?
Methodological Answer:
- Mobile Phase : CHCl₃:hexane (1:1) effectively separates indole derivatives .
- Visualization : UV light (254 nm) detects indole rings. Compare Rf values of starting material (e.g., ethyl ester) and product.
- Troubleshooting : Adjust solvent polarity if spots overlap.
Advanced Research Questions
Q. What challenges arise in the X-ray crystallographic analysis of this compound derivatives, and how can SHELX software be employed for structure refinement?
Methodological Answer:
Q. How do structural modifications at the indole ring of this compound influence its biological activity, particularly in anticancer assays?
Methodological Answer:
- Substitution Effects :
- Assay Design :
Q. Table 3: Structure-Activity Trends
| Substituent | Biological Activity (IC₅₀) | Reference |
|---|---|---|
| -NO₂ | 0.8 µM (HeLa cells) | |
| -OCH₃ | 5.2 µM (HeLa cells) |
Q. What methodologies are recommended for resolving contradictions in spectroscopic data (e.g., NMR splitting patterns) when synthesizing novel analogs?
Methodological Answer:
Q. In the synthesis of this compound derivatives, how do solvent choice and catalyst systems impact reaction efficiency and product stability?
Methodological Answer:
- Solvent Effects :
- Catalyst Optimization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
